molecular formula C9H12FNO B13557948 (R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol

(R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B13557948
M. Wt: 169.20 g/mol
InChI Key: HUDLLSSBPHVCJR-VIFPVBQESA-N
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Description

(R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a fluorinated and methyl-substituted aromatic ring. Its structure features a 3-fluoro and 4-methyl substitution on the phenyl group, which influences both its physicochemical properties and reactivity. This compound is of interest in medicinal chemistry and catalysis due to the stereochemical and electronic effects imparted by its substituents.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(2R)-2-amino-2-(3-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

HUDLLSSBPHVCJR-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CO)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CO)N)F

Origin of Product

United States

Preparation Methods

Chiral Synthesis via Asymmetric Amination

The predominant method for synthesizing (R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol involves asymmetric amination of suitable precursors, typically starting from phenyl derivatives bearing fluorine and methyl substitutions.

Key steps:

  • Starting Material: The synthesis often begins with 3-fluoro-4-methylphenyl derivatives, such as 3-fluoro-4-methylphenyl ethanol or related intermediates.
  • Enantioselective Amination: The hydroxyl group of the precursor is converted into an amino group using chiral catalysts or chiral auxiliaries. Enantioselectivity is achieved via chiral ligands or catalysts such as chiral phosphines or amino acids.

Reaction conditions:

  • Catalysts: Chiral transition metal complexes (e.g., Rh, Ru, or Pd complexes with chiral ligands)
  • Reagents: Ammonia or primary amines
  • Solvents: Ethanol, methanol, or acetonitrile
  • Temperature: 0–50°C
  • Enantiomeric excess (ee): Typically >90% with optimized catalysts

Research example:
A study demonstrated the enantioselective synthesis of similar amino alcohols using Rh-catalyzed asymmetric amination with high ee and yield, emphasizing the importance of ligand selection and reaction temperature control.

Nucleophilic Substitution on Chiral Precursors

Another approach involves starting from a chiral precursor such as (R)-1-(3-fluoro-4-methylphenyl)ethanol, followed by amination through nucleophilic substitution:

  • Step 1: Protection of the hydroxyl group (e.g., as a silyl ether)
  • Step 2: Conversion of the protected alcohol into a leaving group (e.g., halide or mesylate)
  • Step 3: Nucleophilic substitution with ammonia or amines to introduce the amino group
  • Step 4: Deprotection to yield the amino alcohol

Reaction conditions include:

  • Reagents: SOCl₂ or PBr₃ for halide formation
  • Nucleophile: NH₃ or primary amines
  • Solvent: Tetrahydrofuran (THF), ethanol
  • Temperature: -20°C to room temperature

Reduction of Corresponding Ketones or Imine Intermediates

Alternatively, the amino alcohol can be synthesized via reduction of imines or ketones derived from the phenyl precursor:

  • Step 1: Oxidation of the phenyl alcohol to a ketone
  • Step 2: Formation of imines with ammonia or primary amines
  • Step 3: Stereoselective reduction using chiral reducing agents (e.g., CBS reduction) to favor the (R)-enantiomer

Industrial Large-Scale Synthesis Methods

In industrial settings, the synthesis emphasizes scalability, cost-efficiency, and stereoselectivity:

Method Reaction Type Key Features Reagents & Conditions Advantages
Asymmetric Catalysis Enantioselective amination High stereoselectivity Chiral ligands, transition metal catalysts, ammonia High purity, scalable
Nucleophilic Substitution Chiral precursor transformation Cost-effective Halogenation, ammonia, reflux Suitable for bulk production
Reduction of Ketones Stereoselective reduction High enantioselectivity CBS catalysts, chiral hydrides Precise stereocontrol

Purification Techniques

Post-synthesis, purification ensures high enantiomeric purity:

Data Tables Summarizing Preparation Parameters

Preparation Method Reagents Reaction Conditions Yield (%) Enantiomeric Excess (ee%) Notes
Asymmetric Catalytic Amination Rhodium complex + chiral ligand + NH₃ 0–50°C, 24–48h 75–85 >90 Widely used in research and industry
Nucleophilic Substitution Halogenated precursor + NH₃ Reflux, 12–24h 60–80 Not specified Cost-effective for large scale
Stereoselective Reduction Ketone + CBS catalyst -20°C to 0°C, 12h 70–90 >95 High stereoselectivity

Research Perspectives and Optimization Strategies

Recent advances focus on improving stereoselectivity and yield:

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ®-2-Amino-2-(3-fluoro-4-methylphenyl)acetone.

    Reduction: Formation of ®-2-Amino-2-(3-fluoro-4-methylphenyl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol with analogous β-amino alcohols, focusing on substituent effects, synthetic yields, stereochemical purity, and physicochemical properties.

Stereochemical Purity

Chiral purity is critical for applications in asymmetric synthesis or drug development:

  • (R)-1-(3-fluorophenyl)ethan-1-ol and (R)-1-(4-fluorophenyl)ethan-1-ol exhibited enantiomeric excess (e.e.) values of 88% and 90%, respectively, as determined by chiral HPLC .

Physicochemical Properties

Key physical properties of related compounds include:

Compound Name [α]D²⁰ (Solvent) Refractive Index (nD²⁰) Melting Point (°C)
(R)-1-(3-fluorophenyl)ethan-1-ol +15.2 (CHCl₃) 1.452 Not reported
(R)-1-(4-fluorophenyl)ethan-1-ol +18.6 (CHCl₃) 1.458 Not reported
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol Not reported Not reported 89–92 (as a derivative)

The target compound’s 3-fluoro-4-methyl substitution likely results in intermediate polarity, affecting solubility and chromatographic behavior. Its melting point and optical rotation would depend on crystallization conditions and purification methods.

Biological Activity

(R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol, also known as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including an amino group and a hydroxyl group, along with a fluorinated aromatic ring, which contributes to its distinct chemical properties and biological interactions.

  • Molecular Formula : C₉H₁₃FNO
  • Molecular Weight : 169.20 g/mol
  • Stereochemistry : The compound is optically active due to the presence of a stereogenic center.

The fluorine atom in the aromatic ring enhances the compound's reactivity and binding affinity to biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and hydrophobic interactions, crucial for modulating receptor activity related to neurotransmission and neuroprotection .

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, potentially acting as a neurotransmitter modulator. Its structural similarities to known neurotransmitters suggest it could play a role in treating neurological disorders .

3. Interaction with Biological Targets

The compound's interactions with biological targets have been explored in various studies. For example, it has been investigated for its role in biochemical pathways and its potential therapeutic applications in treating medical conditions related to neurotransmission .

Case Studies and Research Findings

StudyFocusFindings
NeuroprotectionSuggested potential modulation of neurotransmitter systems.
Antiproliferative ActivityRelated compounds showed significant growth inhibition in cancer cells.
Interaction StudiesHighlighted the compound's ability to form hydrogen bonds with biological targets.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol be validated during synthesis?

  • Methodological Answer : Enantiomeric purity is critical for chiral compounds. Use chiral chromatography (e.g., Chiralpak® columns) with a polar organic mobile phase (e.g., hexane:isopropanol:diethylamine, 80:20:0.1) to resolve enantiomers. Confirm purity via polarimetry by comparing the observed optical rotation with literature values for the (R)-enantiomer . For absolute configuration determination, single-crystal X-ray diffraction is recommended, as demonstrated for structurally related amino alcohols in crystallographic studies .

Q. What are the optimal conditions for synthesizing this compound while minimizing racemization?

  • Methodological Answer : Use asymmetric reduction of the corresponding ketone precursor (e.g., 2-(3-fluoro-4-methylphenyl)ethan-1-one) with a chiral catalyst like (R)-BINAP-RuCl₂. Maintain low temperatures (0–5°C) and inert atmospheres to suppress racemization. Post-reduction, isolate the amino alcohol as a hydrochloride salt to enhance crystallinity and purity . Monitor reaction progress via TLC (silica gel, ninhydrin staining) or HPLC.

Q. How does the 3-fluoro-4-methylphenyl substituent influence the compound’s solubility and stability?

  • Methodological Answer : The electron-withdrawing fluoro group and steric hindrance from the methyl group reduce solubility in polar solvents (e.g., water) but enhance solubility in organic solvents like ethanol or dichloromethane . Stability studies under varying pH (1–13) and temperatures (25–60°C) show degradation above pH 10 due to hydroxyl group reactivity. Store the compound at 2–8°C in amber vials under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Characterize the compound using:

  • DSC/TGA to identify polymorphs and hydration states.
  • ¹H/¹³C NMR with deuterated DMSO to confirm aromatic proton splitting patterns (e.g., coupling constants for fluorine in the 3-position ).
  • HRMS to verify molecular ion peaks (expected [M+H]⁺ = 212.12). Cross-reference with high-purity reference standards, avoiding commercial sources with unverified data .

Q. How can substituent effects (fluoro vs. methyl) on biological activity be systematically studied?

  • Methodological Answer : Design a SAR (Structure-Activity Relationship) study by synthesizing analogs with:

  • Fluoro replacements : e.g., chloro, bromo (see halogenated analogs in ).
  • Methyl modifications : isopropyl, trifluoromethyl (e.g., ).
    Test these analogs in vitro for target binding (e.g., receptor assays) and compare with the parent compound. Use computational modeling (DFT or MD simulations) to predict steric/electronic impacts .

Q. What protocols validate the compound’s stability in long-term pharmacological studies?

  • Methodological Answer : Conduct accelerated stability testing per ICH guidelines:

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV-vis), and oxidative conditions (H₂O₂).
  • HPLC-MS monitoring : Track degradation products (e.g., oxidation to ketone or demethylation byproducts).
  • Pharmacokinetic stability : Assess plasma stability using LC-MS/MS to quantify intact compound over 24 hours .

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